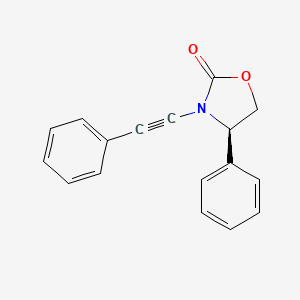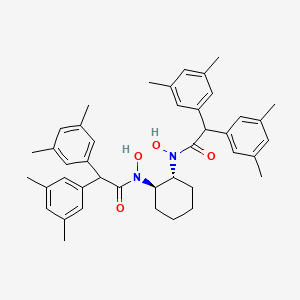
(R)-4-Phenyl-3-(2-phenylethynyl)oxazolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-4-Phenyl-3-(2-phenylethynyl)oxazolidin-2-one is a chiral oxazolidinone derivative. This compound is notable for its unique structure, which includes a phenyl group and a phenylethynyl group attached to an oxazolidinone ring. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of organic synthesis and medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-Phenyl-3-(2-phenylethynyl)oxazolidin-2-one typically involves the reaction of an oxazolidinone derivative with a phenylethynyl reagent. One common method is the copper-catalyzed cross-coupling reaction, which can be performed at room temperature . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as dimethylformamide.
Industrial Production Methods
While specific industrial production methods for ®-4-Phenyl-3-(2-phenylethynyl)oxazolidin-2-one are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
®-4-Phenyl-3-(2-phenylethynyl)oxazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can convert the phenylethynyl group to a phenylethyl group.
Substitution: The phenylethynyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone derivatives with additional oxygen-containing functional groups, while reduction can produce compounds with saturated carbon chains.
Aplicaciones Científicas De Investigación
®-4-Phenyl-3-(2-phenylethynyl)oxazolidin-2-one has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of more complex molecules.
Medicinal Chemistry: The compound’s chiral nature makes it valuable in the development of pharmaceuticals, particularly as intermediates in the synthesis of chiral drugs.
Biological Studies: It can be used to study the effects of chiral compounds on biological systems.
Industrial Applications: The compound’s unique structure allows it to be used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of ®-4-Phenyl-3-(2-phenylethynyl)oxazolidin-2-one involves its interaction with various molecular targets. The phenylethynyl group can participate in π-π interactions with aromatic residues in proteins, while the oxazolidinone ring can form hydrogen bonds with amino acid side chains. These interactions can influence the compound’s biological activity and its ability to act as a chiral catalyst in chemical reactions .
Comparación Con Compuestos Similares
Similar Compounds
®-4-Isopropyl-3-(2-phenylethynyl)oxazolidin-2-one: Similar structure but with an isopropyl group instead of a phenyl group.
(S)-4-Benzyl-3-(2-phenylethynyl)oxazolidin-2-one: Similar structure but with a benzyl group instead of a phenyl group.
Uniqueness
®-4-Phenyl-3-(2-phenylethynyl)oxazolidin-2-one is unique due to its specific combination of a phenyl group and a phenylethynyl group attached to the oxazolidinone ring. This unique structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.
Propiedades
Fórmula molecular |
C17H13NO2 |
|---|---|
Peso molecular |
263.29 g/mol |
Nombre IUPAC |
(4R)-4-phenyl-3-(2-phenylethynyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C17H13NO2/c19-17-18(12-11-14-7-3-1-4-8-14)16(13-20-17)15-9-5-2-6-10-15/h1-10,16H,13H2/t16-/m0/s1 |
Clave InChI |
AXICIYQUTXPTCF-INIZCTEOSA-N |
SMILES isomérico |
C1[C@H](N(C(=O)O1)C#CC2=CC=CC=C2)C3=CC=CC=C3 |
SMILES canónico |
C1C(N(C(=O)O1)C#CC2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![benzyl N-[(2S)-1-(benzotriazol-1-yl)-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate](/img/structure/B12057164.png)
![4-bromo-N'-[(E)-2-furylmethylidene]benzohydrazide](/img/structure/B12057167.png)

![[1-[2-Bis(3,5-dimethylphenyl)phosphaniumylnaphthalen-1-yl]naphthalen-2-yl]-bis(3,5-dimethylphenyl)phosphanium;(2S)-1,1-bis(4-methoxyphenyl)-3-methylbutane-1,2-diamine;dichlororuthenium(2+)](/img/structure/B12057172.png)


![4-({(E)-[3-(benzyloxy)phenyl]methylidene}amino)-5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12057181.png)

![N,N-diethylethanamine;(2E)-1-ethyl-2-[(E)-3-[1-[6-[[(E)-3-[1-[(2R,4R,5R)-4-hydroxy-5-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]prop-2-enyl]amino]-6-oxohexyl]-3,3-dimethyl-5-sulfoindol-1-ium-2-yl]prop-2-enylidene]-3,3-dimethylindole-5-sulfonate](/img/structure/B12057207.png)

![[2-methoxy-4-[(E)-[[2-(3-methylanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] (E)-3-phenylprop-2-enoate](/img/structure/B12057240.png)

![4-((E)-{[2-([1,1'-biphenyl]-4-yloxy)propanoyl]hydrazono}methyl)-2-methoxyphenyl 3-bromobenzoate](/img/structure/B12057244.png)

